molecular formula C5H10O2S B1282515 3-Methyl-2-sulfanylbutanoic acid CAS No. 138619-81-5

3-Methyl-2-sulfanylbutanoic acid

Cat. No. B1282515
M. Wt: 134.2 g/mol
InChI Key: MTMDLUFMACHNQR-UHFFFAOYSA-N
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Description

3-Methyl-2-sulfanylbutanoic acid is a sulfur-containing compound that is structurally related to various benzoic acid derivatives and esters. Although the provided papers do not directly discuss 3-Methyl-2-sulfanylbutanoic acid, they do provide insights into similar sulfur-containing compounds and their synthesis, reactions, and properties, which can be extrapolated to understand 3-Methyl-2-sulfanylbutanoic acid.

Synthesis Analysis

The synthesis of sulfur-containing compounds can be complex, involving multiple steps and various starting materials. For instance, the synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid, a related compound, was achieved using readily available starting materials and resulted in total yields of 17% and 37% through two alternative approaches . Similarly, the synthesis of 2-sulfanylbenzoic acid derivatives involved reactions with α,α'-dihalo ketones, indicating the potential for 3-Methyl-2-sulfanylbutanoic acid to be synthesized through related methods .

Molecular Structure Analysis

The molecular structure of sulfur-containing compounds is often characterized by the presence of sulfanyl groups (-SH) and their ability to form esters and other derivatives. For example, the structure of a synthesized compound was confirmed by IR and NMR spectra, which showed characteristic absorption bands and signals for the sulfanyl group and other functional groups . This suggests that similar analytical techniques could be used to elucidate the structure of 3-Methyl-2-sulfanylbutanoic acid.

Chemical Reactions Analysis

Sulfur-containing compounds can undergo various chemical reactions, including condensation and O-alkylation. The paper discussing the use of sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester as a catalyst for condensation reactions indicates that such compounds can participate in the formation of complex molecules with high yields . Additionally, the reaction of 2-sulfanylbenzoic acid salts with dihalo ketones led to the formation of sulfur-containing oligomers and a monomeric cyclization product . These findings suggest that 3-Methyl-2-sulfanylbutanoic acid could also engage in similar chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfur-containing compounds can vary widely. For instance, the sensorial threshold of 3-sulfanyl-3-methylbutyl formate, a compound with a similar structure to 3-Methyl-2-sulfanylbutanoic acid, was found to be very low in beer, indicating a strong odor at low concentrations . This implies that 3-Methyl-2-sulfanylbutanoic acid may also possess distinct sensory properties. Additionally, the stability and reactivity of these compounds can be influenced by factors such as the presence of oxygen, as seen in the accelerated aging of beers .

Scientific Research Applications

1. Influence on Wine Aroma

Research has identified 3-Methyl-2-sulfanylbutanoic acid as a significant compound impacting the aroma of wines. In botrytized sweet wines, specific volatile thiols including 2-methyl-3-sulfanylbutan-1-ol contribute to their distinctive aromas, like raw onion and citrus scents. These compounds are found at significantly higher concentrations when Botrytis cinerea is present on grapes and are influential in the overall aroma profile of these wines (Sarrazin et al., 2007).

2. Presence in Belgian Wines

A study on Belgian white wines from Chardonnay and Solaris grapes confirmed the occurrence of similar volatile thiols, including 2-methyl-3-sulfanylbutan-1-ol. These compounds contribute to the grapefruit and gunflint aroma of the wines. The research highlights the unique aromatic profile contributed by these thiols in different wine varieties (Chenot et al., 2020).

3. Role in Beer Flavor

In the brewing industry, the presence of polyfunctional thiols, including 2-methyl-3-sulfanylbutan-1-ol, is crucial in defining the flavor profile of different beers. A method was developed for quantifying such thiols in hops and beer, underscoring their importance in the characteristic flavor of hop varieties and the final beer product (Takazumi et al., 2017).

4. Interaction in Chemical Reactions

In the field of chemistry, 3-Methyl-2-sulfanylbutanoic acid and related compounds are studied for their role in various chemical reactions. For instance, sulfuric acid ([3-(3-Silicapropyl)sulfanyl]propyl)ester was used as a recyclable catalyst in the synthesis of specific chemical compounds, demonstrating the potential utility of sulfanyl-based compounds in catalytic processes (Tayebi et al., 2011).

5. Synthesis and Biopharmaceutical Applications

Though not directly about 3-Methyl-2-sulfanylbutanoic acid, related research involves the synthesis and evaluation of compounds where sulfanyl groups play a crucial role. Such research contributes to understanding the broader implications of sulfanyl compounds in pharmaceutical and chemical synthesis contexts (Nirmal et al., 2015).

properties

IUPAC Name

3-methyl-2-sulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2S/c1-3(2)4(8)5(6)7/h3-4,8H,1-2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTMDLUFMACHNQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60546090
Record name 3-Methyl-2-sulfanylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60546090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-2-sulfanylbutanoic acid

CAS RN

138619-81-5
Record name 3-Methyl-2-sulfanylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60546090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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